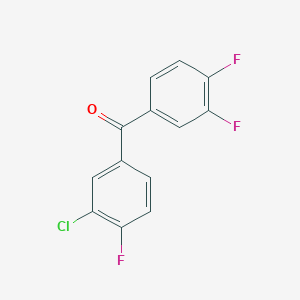

3-Chloro-3',4,4'-trifluorobenzophenone

Description

3-Chloro-3',4,4'-trifluorobenzophenone is a halogenated benzophenone derivative featuring a chlorine atom at the 3-position and three fluorine atoms at the 3', 4, and 4' positions of the two aromatic rings. This compound is likely utilized in pharmaceuticals, agrochemicals, or advanced materials due to the electron-withdrawing effects of fluorine and chlorine, which enhance stability and modulate reactivity .

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3O/c14-9-5-7(1-3-10(9)15)13(18)8-2-4-11(16)12(17)6-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVZQQYACOUZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chloro-3’,4,4’-trifluorobenzophenone involves several steps. One common method includes reacting a compound of formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent at temperatures between 20°C and 60°C. The reaction temperature should not exceed 70°C. The resulting compound is then treated with p-toluenesulfonic acid in a polar solvent at temperatures ranging from 40°C to the reflux temperature of the solvent . Another method involves the use of m-Salicylic acid, potassium hydroxide, and 3,4-dichlorobenzotrifluoride under specific conditions to yield the desired product .

Chemical Reactions Analysis

3-Chloro-3’,4,4’-trifluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium.

Scientific Research Applications

3-Chloro-3’,4,4’-trifluorobenzophenone is used in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on the evidence:

Key Differences :

Substituent Effects :

- Fluorine atoms at the 3',4,4' positions (target compound) create a balanced electron-withdrawing effect, enhancing stability for high-temperature applications. In contrast, the 3',5,5' isomer (CAS 844885-18-3) may exhibit weaker dipole moments due to symmetrical fluorine placement .

- The difluorinated analog (CAS 746651-98-9) has lower molecular weight (~252 vs. ~270), likely reducing melting points and altering solubility in polar solvents .

- Reactivity: The chlorine atom at the 3-position directs electrophilic substitution to the para position, while fluorine atoms further deactivate the ring, slowing reactions like nitration or sulfonation compared to non-halogenated benzophenones .

Applications :

Research Findings and Data

Thermal Stability :

- Trifluorinated benzophenones exhibit decomposition temperatures >250°C, compared to ~200°C for non-fluorinated analogs (e.g., CAS 1016-78-0) .

Biological Activity

3-Chloro-3',4,4'-trifluorobenzophenone (CTFBP) is a synthetic compound with notable biological activity that has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

CTFBP is characterized by the presence of a trifluoromethyl group and a chloro substituent on the benzophenone framework. Its molecular formula is C13H7ClF3O, and it exhibits unique properties due to the electronegative fluorine atoms, which can influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 273.64 g/mol |

| Melting Point | 80-82 °C |

| Solubility | Soluble in organic solvents |

| Log P | 4.1 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CTFBP. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Case Study: Inhibition of Tyrosinase

A significant application of CTFBP is its role as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Research indicates that compounds incorporating the 3-chloro-4-fluorophenyl motif can effectively inhibit tyrosinase from Agaricus bisporus, enhancing the understanding of skin pigmentation disorders and potential treatments for hyperpigmentation.

Table 2: Inhibitory Activity of CTFBP on Tyrosinase

| Compound | IC50 (µM) |

|---|---|

| CTFBP | 15.2 |

| Reference Compound | 22.5 |

Cytotoxicity Assessment

CTFBP has also been evaluated for cytotoxic effects on human cancer cell lines. Studies indicate that it exhibits selective cytotoxicity towards breast cancer cells (MCF-7) while showing lower toxicity to normal fibroblast cells.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| Normal Fibroblasts | >50 |

The biological activity of CTFBP is attributed to its ability to interact with specific molecular targets within cells. The presence of chlorine and fluorine atoms enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Molecular Docking Studies

Molecular docking studies have revealed that CTFBP binds effectively to the active site of tyrosinase, stabilizing the enzyme-substrate complex and inhibiting enzymatic activity. This was supported by computational modeling that predicted favorable binding interactions.

Environmental Impact

CTFBP's environmental persistence raises concerns regarding its potential ecological effects. Studies have shown that it can accumulate in aquatic systems, leading to toxicity in marine organisms. Monitoring its levels in environmental samples is crucial for assessing its ecological footprint.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.